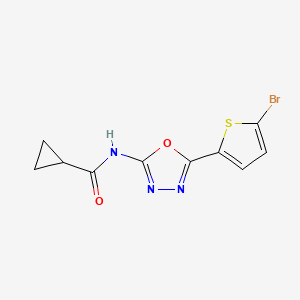

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a bromothiophenyl group, an oxadiazolyl group, and a cyclopropanecarboxamide group .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, Z-N’-((5-bromothiophen-2-yl)methylene)nicotinohydrazide was synthesized by condensing equimolar amounts of nicotinohydrazide with 5-bromothiophene-2-carbaldehyde in absolute ethanol at reflux condition for 4 hours .Molecular Structure Analysis

The molecular structure of similar compounds shows that they are nearly planar. For example, the non-H atoms of (5-bromothiophen-2-yl)methylamine are nearly planar . The bromothienyl rings are twisted out of the plane of the central N4 core with dihedral angles in the range 51.7 (2)–74.65 (19)° .Chemical Reactions Analysis

Thiophene-based analogs, which include the compound , have been studied broadly because of their attractive chemical and physical properties . They have many applications, such as catalysts in hydrogenation and oxidation of olefins, in the photochromic industry, and as fluorescent sensors for toxic metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they are often liquids or powders at room temperature . They are soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

- Anticancer Agents : Researchers have explored derivatives of this compound as potential anticancer agents. Their unique structure and reactivity make them interesting candidates for drug development .

- Kinase Inhibitors : Some derivatives exhibit kinase inhibitory activity, which is crucial in cancer therapy. These compounds could be further optimized for targeted therapies .

- Organic Semiconductors : The bromothiophene-oxadiazole core can be incorporated into organic semiconductors. These materials find applications in organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs) .

- Electron-Rich Donors : The compound’s electronic properties make it suitable for use as an electron-rich donor in D-A (donor-acceptor) type organic polymers .

- Fluorophores : The synthesized tricyclic derivatives may serve as valuable intermediates for developing fluorescent probes. These probes are essential for biological imaging, diagnostics, and cellular studies .

- Oxidative Cyclization Reactions : The synthesis of these compounds involves oxidative cyclization of hydrazones with bromine. This reaction pathway contributes to the development of novel heterocyclic compounds .

- Biological Activity Screening : Researchers have evaluated the biological activity of these derivatives against various targets. Understanding their interactions with proteins and enzymes can guide further investigations .

- Photoluminescence : The bromothiophene-oxadiazole derivatives exhibit interesting photophysical properties. Their luminescence behavior can be studied for applications in sensors, imaging, and optoelectronics .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Fluorescent Probes and Imaging Agents

Heterocyclic Chemistry and Synthetic Methodology

Biological Studies and Target Identification

Photophysical Properties and Luminescence

Safety And Hazards

Direcciones Futuras

Thiophene-based analogs, including the compound , have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthetic methods and biological activities of these compounds will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2S/c11-7-4-3-6(17-7)9-13-14-10(16-9)12-8(15)5-1-2-5/h3-5H,1-2H2,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXASATJMSQOETN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2448444.png)

![8-{2-[(4-fluorophenyl)methoxy]phenyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448445.png)

![methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2448446.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1,1,1-trifluoromethanesulfonamide](/img/structure/B2448449.png)

![4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2448453.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2448454.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2448455.png)

![(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2448458.png)

![[6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride](/img/structure/B2448461.png)